1-(3-Fluorophenyl)-2-(4-fluorophenyl)ethanone

Description

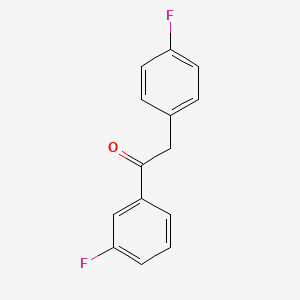

1-(3-Fluorophenyl)-2-(4-fluorophenyl)ethanone (CAS: 476472-53-4) is a fluorinated aromatic ketone with the molecular formula C₁₄H₁₀F₂O. Its structure features two fluorophenyl groups attached to an ethanone backbone, with fluorine atoms at the meta (3-) and para (4-) positions of the respective benzene rings (SMILES: C1=CC(=CC(=C1)F)C(=O)CC2=CC=C(C=C2)F) . The compound is synthesized via cross-coupling reactions involving fluorophenyl precursors, as exemplified in protocols for analogous compounds (e.g., Pd-catalyzed aminations or Suzuki couplings) . Its molecular weight is 244.23 g/mol, and it exhibits physicochemical properties typical of aromatic ketones, including moderate polarity and stability under standard conditions.

Properties

IUPAC Name |

1-(3-fluorophenyl)-2-(4-fluorophenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2O/c15-12-6-4-10(5-7-12)8-14(17)11-2-1-3-13(16)9-11/h1-7,9H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQHVPUTYTIBCJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)CC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3-Fluorophenyl)-2-(4-fluorophenyl)ethanone typically involves the reaction of 3-fluorobenzaldehyde with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

1-(3-Fluorophenyl)-2-(4-fluorophenyl)ethanone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

Substitution: The fluorine atoms on the phenyl rings can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide, leading to the formation of substituted derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

1-(3-Fluorophenyl)-2-(4-fluorophenyl)ethanone serves as a crucial building block in the synthesis of more complex organic molecules. Its structure facilitates the formation of various derivatives that are essential in creating pharmaceuticals and agrochemicals. The presence of fluorine atoms enhances the compound's reactivity and stability, making it an attractive intermediate in synthetic pathways.

Biological Research

Biological Activity Studies

Research indicates that this compound exhibits potential biological activities, particularly in enzyme inhibition and receptor binding. The fluorine substituents are known to enhance the binding affinity to biological targets, which can lead to specific physiological responses. Studies have shown that this compound may inhibit certain enzymes involved in metabolic pathways, which could have implications for drug development .

Pharmaceutical Applications

Potential Drug Development

Ongoing research is exploring the use of this compound as a pharmaceutical intermediate. Its unique structure allows for modifications that can lead to compounds with improved therapeutic profiles. For instance, derivatives of this compound have been investigated for their anticancer properties, showing promising results in preclinical studies .

Industrial Applications

Production of Specialty Chemicals

In the industrial sector, this compound is utilized in the production of specialty chemicals. These chemicals are often tailored for specific applications, such as agrochemicals or materials with unique properties. The compound's versatility makes it valuable in various manufacturing processes.

Summary of Biological Activities

| Activity | Description |

|---|---|

| Enzyme Inhibition | Demonstrates potential to inhibit enzymes involved in metabolic pathways, which could be beneficial for developing therapeutics targeting metabolic disorders. |

| Receptor Binding | Shows promise in binding to specific receptors, potentially leading to new drug candidates with targeted mechanisms of action. |

| Anticancer Properties | Emerging studies indicate cytotoxic effects on cancer cell lines, suggesting possible applications in oncology research and drug development. |

Anticancer Research

In vitro studies have demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For example:

- Cell Line Studies : The compound showed IC50 values indicating effective inhibition of cell proliferation in breast and colon cancer cells.

- Animal Models : In vivo experiments revealed reduced tumor growth rates when treated with this compound compared to control groups, emphasizing its potential as an anticancer agent .

Pharmacological Studies

Research into the pharmacological aspects has highlighted the compound's ability to modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenyl)-2-(4-fluorophenyl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets, leading to specific biological effects. The compound may inhibit enzyme activity or modulate receptor signaling pathways, resulting in various physiological responses.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Key Observations :

- Fluorine Position : Meta-fluorine (3-F) in the target compound may reduce steric hindrance compared to ortho-substituted analogs, enhancing reactivity in cross-coupling reactions .

- Bioactivity : Bis-fluorophenyl derivatives (e.g., imidazolopiperazines) exhibit potent antimalarial activity, likely due to enhanced hydrophobic interactions with target proteins .

Pharmacological Activity Comparison

Key Trends :

- Anticancer Activity : Fluorophenyl-oxadiazole hybrids (e.g., compound 7d) show selective cytotoxicity against breast cancer cells, likely due to dual targeting of tubulin and kinase pathways .

- Antimalarial Potency: Imidazolopiperazines with bis-fluorophenyl groups achieve nanomolar IC₅₀ values, outperforming mono-fluorinated analogs .

Substituent Effects on Physicochemical Properties

Table 3: Impact of Substituents on Melting Points and Reactivity

Key Insights :

- Electron-Withdrawing Groups: Nitro (NO₂) or sulfonyl (SO₂) substituents lower electron density, increasing electrophilicity of the ketone group .

- Hydrogen Bonding : Hydroxyl groups (e.g., in dihydroxy analogs) improve aqueous solubility but may reduce membrane permeability .

Biological Activity

1-(3-Fluorophenyl)-2-(4-fluorophenyl)ethanone, a fluorinated ketone compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound is characterized by two fluorinated phenyl groups attached to an ethanone moiety. The presence of fluorine atoms enhances its lipophilicity and may influence its interaction with biological targets.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of this compound have shown efficacy against various cancer cell lines, including breast and prostate cancer cells.

- Case Study : A study on related compounds demonstrated that certain derivatives inhibited the growth of MCF-7 breast cancer cells with IC50 values ranging from 10 µM to 20 µM. These compounds were found to induce apoptosis through caspase activation and PARP cleavage, highlighting their potential as therapeutic agents in oncology .

The mechanism by which this compound exerts its biological effects may involve the modulation of key signaling pathways:

- Inhibition of PARP : Similar compounds have been shown to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. This inhibition leads to the accumulation of DNA damage in cancer cells, promoting cell death .

- HIF-1α Pathway Modulation : The compound may also influence the hypoxia-inducible factor (HIF-1α) pathway, which is crucial for cellular adaptation to low oxygen conditions. Alterations in HIF-1α activity can affect tumor growth and metastasis .

Data Table: Biological Activity Overview

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of appropriate fluorinated phenols with acetyl chloride or similar acetylating agents. Variations in synthesis can lead to a range of derivatives with differing biological activities.

Q & A

Q. What are the common synthetic routes for preparing 1-(3-Fluorophenyl)-2-(4-fluorophenyl)ethanone, and what reaction conditions are typically employed?

Methodological Answer: The synthesis of fluorinated ethanones often employs Friedel-Crafts acylation , where an acyl chloride reacts with a fluorinated aromatic ring in the presence of a Lewis acid catalyst (e.g., AlCl₃). For example, 1-(3-Fluoro-4-propoxyphenyl)ethanone is synthesized via Friedel-Crafts acylation of 3-fluoro-4-propoxybenzaldehyde under controlled temperature (40–60°C) and solvent (e.g., dichloromethane) conditions . Key parameters include:

- Catalyst concentration : 1–2 equivalents of AlCl₃.

- Reaction time : 4–8 hours.

- Workup : Neutralization with aqueous HCl, followed by extraction and recrystallization.

Q. Table 1. Example Reaction Conditions

| Parameter | Typical Range | Reference |

|---|---|---|

| Catalyst (AlCl₃) | 1–2 eq | |

| Temperature | 40–60°C | |

| Solvent | Dichloromethane |

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

Methodological Answer:

- NMR : Fluorine atoms induce distinct splitting patterns. For example, in 4-fluoroacetophenone (C₈H₇FO), the aromatic protons show coupling with fluorine (³J coupling ~8 Hz), confirmed by ¹H and ¹³C NMR .

- IR : The carbonyl (C=O) stretch appears near 1680–1700 cm⁻¹. Fluorine substituents may shift this peak slightly due to electron-withdrawing effects.

- MS : Molecular ion peaks (e.g., m/z 138.1390 for C₈H₇FO) and fragmentation patterns validate the molecular formula .

Q. Table 2. Key Spectroscopic Data

| Technique | Key Observations | Reference |

|---|---|---|

| ¹H NMR | δ 7.8–7.9 (d, J=8 Hz, aromatic H) | |

| IR | 1695 cm⁻¹ (C=O) | |

| MS | m/z 138.14 (M⁺) |

Advanced Research Questions

Q. What challenges arise in the crystallographic refinement of this compound, and how can SHELX software address them?

Methodological Answer: Crystallographic refinement faces challenges such as disordered fluorine atoms and weak diffraction due to low crystal symmetry . SHELXL (part of the SHELX suite) is optimized for small-molecule refinement via:

Q. Table 3. Crystallographic Data from a Related Fluorophenyl Ethanone

| Parameter | Value (Å/°) | Reference |

|---|---|---|

| Unit cell (a/b/c) | 13.7046/5.3216/20.4401 | |

| β angle | 119.612° | |

| Space group | P21/c |

Q. How do fluorine substituents influence the electronic and steric properties of the molecule in catalytic reactions?

Methodological Answer:

- Electronic effects : Fluorine’s electron-withdrawing nature reduces electron density on the aromatic ring, altering reactivity in electrophilic substitutions. For example, meta-fluorine substituents decrease para-directing effects compared to para-fluorine .

- Steric effects : Ortho-fluorine groups introduce steric hindrance, impacting access to reactive sites. Computational modeling (e.g., DFT) can quantify these effects by analyzing bond angles and charge distribution .

Q. What methodological approaches resolve contradictions between computational predictions and experimental spectroscopic data?

Methodological Answer:

- Cross-validation : Compare NMR/IR data with multiple computational methods (e.g., DFT vs. semi-empirical). For instance, discrepancies in C=O stretching frequencies may arise from solvent effects not modeled computationally .

- Dynamic effects : Include temperature-dependent studies to account for conformational flexibility.

- Error analysis : Quantify uncertainties in computational parameters (e.g., basis set choice) using tools like NIST’s WebBook .

Q. How can reaction pathways be optimized to minimize byproducts in fluorophenyl ethanone synthesis?

Methodological Answer:

- Catalyst screening : Test alternatives to AlCl₃ (e.g., FeCl₃, ionic liquids) to reduce side reactions.

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve yield in some cases by stabilizing intermediates .

- In situ monitoring : Use HPLC or GC-MS to track byproduct formation and adjust reaction conditions dynamically.

Q. What pharmacological applications are explored for fluorophenyl ethanones, and how are their bioactivities assessed?

Methodological Answer: Fluorophenyl ethanones are studied as USP14 inhibitors (e.g., IU1 derivatives) in proteasome regulation. Bioactivity assays include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.